molecular formula C11H22N2 B2741223 1-(Pyrrolidin-2-ylmethyl)azepane CAS No. 881040-13-7

1-(Pyrrolidin-2-ylmethyl)azepane

Cat. No.: B2741223
CAS No.: 881040-13-7
M. Wt: 182.311
InChI Key: GVAJTFQLOLODFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyrrolidin-2-ylmethyl)azepane is a chemical compound with the molecular formula C11H22N2 It is characterized by the presence of a pyrrolidine ring attached to an azepane ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrrolidin-2-ylmethyl)azepane typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which allows for regio- and stereoselective formation of the desired heterocyclic rings . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives, to introduce the azepane moiety .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted organic synthesis (MAOS) has been reported to enhance synthetic efficiency and support green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

1-(Pyrrolidin-2-ylmethyl)azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed to modify the nitrogen atoms within the rings.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenated compounds and strong nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(Pyrrolidin-2-ylmethyl)azepane has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of biological systems and as a potential ligand for receptor binding studies.

    Medicine: Research into its pharmacological properties suggests potential therapeutic applications, particularly in the development of novel drugs.

    Industry: It is utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-2-ylmethyl)azepane involves its interaction with specific molecular targets. For instance, molecular docking studies have shown that it can interact with proteins such as Akt, influencing various signaling pathways . The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Pyrrolidin-2-ylmethyl)azepane is unique due to its combination of a pyrrolidine and an azepane ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for greater flexibility and interaction with a variety of molecular targets, making it a valuable compound in research and development.

Properties

IUPAC Name

1-(pyrrolidin-2-ylmethyl)azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-2-4-9-13(8-3-1)10-11-6-5-7-12-11/h11-12H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVAJTFQLOLODFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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